Cas no 159783-16-1 (3-(Cyclopentyloxy)-4-methoxybenzonitrile)

3-(Cyclopentyloxy)-4-methoxybenzonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(Cyclopentyloxy)-4-methoxybenzonitrile
- 3-cyclopentyloxy-4-methoxybenzonitrile
- Benzonitrile,3-(cyclopentyloxy)-4-methoxy-
- 3-cyclopentyloxy-4-methoxybenzenecarbonitrile
- BUTTPARK 91\04-11
- A810068
- W-205852
- Benzonitrile, 3-(cyclopentyloxy)-4-methoxy-
- PS-4402
- 3-(cyclopentoxy)-4-methoxy-benzonitrile
- CS-0318478
- AKOS005265207
- FT-0613745
- DTXSID90381395
- KHBXUQZYMCKLFS-UHFFFAOYSA-N
- 159783-16-1
- MFCD00275566
- SCHEMBL4940189
-
- MDL: MFCD00275566
- インチ: InChI=1S/C13H15NO2/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3
- InChIKey: KHBXUQZYMCKLFS-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C=C1)C#N)OC2CCCC2
計算された属性
- せいみつぶんしりょう: 217.11000
- どういたいしつりょう: 217.11
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2A^2
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.12
- ふってん: 345.1°C at 760 mmHg
- フラッシュポイント: 128°C
- 屈折率: 1.541
- PSA: 42.25000
- LogP: 2.88828
3-(Cyclopentyloxy)-4-methoxybenzonitrile セキュリティ情報
- 危害声明: Irritant
-
危険物標識:
3-(Cyclopentyloxy)-4-methoxybenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3-(Cyclopentyloxy)-4-methoxybenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR25702-500mg |
3-(Cyclopentyloxy)-4-methoxybenzonitrile |
159783-16-1 | 500mg |
£200.00 | 2023-09-01 | ||
abcr | AB241467-500mg |
3-(Cyclopentyloxy)-4-methoxybenzonitrile; . |
159783-16-1 | 500mg |
€386.00 | 2025-03-19 | ||
Crysdot LLC | CD12136959-250mg |
3-(Cyclopentyloxy)-4-methoxybenzonitrile |
159783-16-1 | 95+% | 250mg |
$339 | 2024-07-23 | |
A2B Chem LLC | AA81954-100mg |
3-(Cyclopentyloxy)-4-methoxybenzonitrile |
159783-16-1 | 100mg |
$177.00 | 2024-04-20 | ||
1PlusChem | 1P001RUQ-5mg |
Benzonitrile, 3-(cyclopentyloxy)-4-methoxy- |
159783-16-1 | >95% | 5mg |
$212.00 | 2025-02-19 | |
TRC | C995083-50mg |
3-(Cyclopentyloxy)-4-methoxybenzonitrile |
159783-16-1 | 50mg |
$ 160.00 | 2022-06-06 | ||
Apollo Scientific | OR25702-250mg |
3-(Cyclopentyloxy)-4-methoxybenzonitrile |
159783-16-1 | 250mg |
£125.00 | 2023-09-01 | ||
Apollo Scientific | OR25702-100mg |
3-(Cyclopentyloxy)-4-methoxybenzonitrile |
159783-16-1 | 100mg |
£95.00 | 2023-09-01 | ||
1PlusChem | 1P001RUQ-100mg |
Benzonitrile, 3-(cyclopentyloxy)-4-methoxy- |
159783-16-1 | 100mg |
$161.00 | 2025-03-20 | ||
abcr | AB241467-500 mg |
3-(Cyclopentyloxy)-4-methoxybenzonitrile; . |
159783-16-1 | 500mg |
€386.00 | 2023-04-27 |
3-(Cyclopentyloxy)-4-methoxybenzonitrile 関連文献
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
3-(Cyclopentyloxy)-4-methoxybenzonitrileに関する追加情報
Recent Advances in the Study of 3-(Cyclopentyloxy)-4-methoxybenzonitrile (CAS: 159783-16-1) in Chemical Biology and Pharmaceutical Research
3-(Cyclopentyloxy)-4-methoxybenzonitrile (CAS: 159783-16-1) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological properties. This research brief consolidates the latest findings related to this compound, providing a comprehensive overview of its current status in the field.
One of the key areas of investigation has been the role of 3-(Cyclopentyloxy)-4-methoxybenzonitrile as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 inhibitors are known for their anti-inflammatory effects, making them promising candidates for treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma. Recent in vitro and in vivo studies have demonstrated that this compound exhibits potent PDE4 inhibitory activity, with improved selectivity and reduced side effects compared to earlier generations of inhibitors.
In addition to its PDE4 inhibitory properties, researchers have explored the compound's potential in central nervous system (CNS) disorders. Preliminary studies suggest that 3-(Cyclopentyloxy)-4-methoxybenzonitrile may modulate neurotransmitter systems, offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's. However, further preclinical and clinical studies are required to validate these findings and assess the compound's safety profile.
The synthesis and structural optimization of 3-(Cyclopentyloxy)-4-methoxybenzonitrile have also been a focus of recent research. Advances in synthetic chemistry have enabled the development of more efficient and scalable routes for its production, addressing previous challenges related to yield and purity. These improvements are critical for facilitating large-scale manufacturing and supporting future clinical trials.
Despite these promising developments, challenges remain. The compound's pharmacokinetic properties, including its bioavailability and metabolic stability, require further investigation. Additionally, the potential for off-target effects and drug-drug interactions must be thoroughly evaluated to ensure its suitability for therapeutic use.
In conclusion, 3-(Cyclopentyloxy)-4-methoxybenzonitrile (CAS: 159783-16-1) represents a compelling area of research in chemical biology and pharmaceuticals. Its dual potential as a PDE4 inhibitor and a CNS modulator highlights its versatility, while recent advancements in synthesis and characterization pave the way for future applications. Continued research efforts will be essential to fully unlock its therapeutic potential and address remaining challenges.
159783-16-1 (3-(Cyclopentyloxy)-4-methoxybenzonitrile) 関連製品
- 2649014-98-0(5-(1-isocyanatoethyl)-1-methyl-3-phenyl-1H-pyrazole)
- 54398-84-4(3-amino-5-methylcyclohex-2-en-1-one)
- 1315365-34-4(1-Benzyl-2,3,6-trimethylpiperidin-4-amine)
- 2228884-83-9(tert-butyl N-2-(5-amino-1-methyl-1H-pyrazol-3-yl)-4-methoxyphenylcarbamate)
- 2229305-15-9(2-methoxy-3-2-(propan-2-yl)-1,3-thiazol-5-ylpropanoic acid)
- 1223158-00-6(Benzyl (trans-3-aminocyclohexyl)carbamate)
- 1806005-30-0(4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-5-iodopyridine)
- 1228671-54-2(Methyl 6-(cyclopropylamino)nicotinate)
- 1806511-44-3(2-Fluoro-3-(trifluoromethyl)pyridine-5-acetonitrile)
- 2228227-74-3(methyl 5-{1-(aminomethyl)cyclopropylmethyl}thiophene-3-carboxylate)
